molecular formula C8H8ClNO B8506745 2-Chloro-5-(3-oxetanyl)pyridine

2-Chloro-5-(3-oxetanyl)pyridine

Cat. No. B8506745
M. Wt: 169.61 g/mol
InChI Key: UVEJXPXFCZOWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08802673B2

Procedure details

To a solution of 2-chloropyridine-5-boronic acid (315 mg, CAS 444120-91-6) in isopropanol (2 ml) in a 10 mL microwave vial were added nickel iodide (18.8 mg), trans-2-aminocyclohexanol hydrochloride (9.21 mg) and sodium bis(trimethylsilyl)amide (387 mg). Argon was bubbled into the reaction mixture for 5 min. A solution of 3-iodo-oxetane (190 mg, CAS 26272-85-5) in isopropanol (0.25 ml) was then added. The vial was then capped and heated in the microwave at 80° C. for 20 min. TLC at t=20 min showed the reaction was complete. The reaction mixture was diluted with EtOH and filtered through celite. The filter cake was washed with EtOH and the filtrate was concentrated in vacuo. The crude material was purified by flash chromatography (silica gel; gradient: 0% to 50% EtOAc in heptane) to afford 2-chloro-5-oxetan-3-yl-pyridine (40 mg, 24%) as a white solid.
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
9.21 mg
Type
reactant
Reaction Step One
Quantity
387 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
nickel iodide
Quantity
18.8 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][N:3]=1.Cl.N[C@@H]1CC[CH2:16][CH2:15][C@H:14]1[OH:19].C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>C(O)(C)C.[Ni](I)I>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:15]2[CH2:14][O:19][CH2:16]2)=[CH:4][N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
315 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)B(O)O
Name
Quantity
9.21 mg
Type
reactant
Smiles
Cl.N[C@H]1[C@@H](CCCC1)O
Name
Quantity
387 mg
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)O
Name
nickel iodide
Quantity
18.8 mg
Type
catalyst
Smiles
[Ni](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled into the reaction mixture for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
A solution of 3-iodo-oxetane (190 mg, CAS 26272-85-5) in isopropanol (0.25 ml) was then added
CUSTOM
Type
CUSTOM
Details
The vial was then capped
CUSTOM
Type
CUSTOM
Details
at t=20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOH
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filter cake was washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel; gradient: 0% to 50% EtOAc in heptane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 388.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.